Methyl 3-biphenyl-4-yl-3-oxopropanoate chemical structure
Methyl 3-biphenyl-4-yl-3-oxopropanoate chemical structure
An In-depth Technical Guide to Methyl 3-(biphenyl-4-yl)-3-oxopropanoate: Structure, Synthesis, and Application
Introduction
Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is a significant organic compound classified as a β-keto ester. Its molecular architecture, featuring a biphenyl moiety linked to a reactive three-carbon keto-ester chain, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, modern synthesis protocols, detailed spectroscopic characterization, and its critical role as a key intermediate in the development of pharmaceuticals, most notably the anticoagulant drug Edoxaban.[1][2][3][4][5] For researchers and professionals in drug development, a thorough understanding of this molecule is crucial for process optimization and the discovery of new chemical entities.
Chemical Structure and Physicochemical Properties
The structure of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is defined by a central propanoate chain with a ketone at the β-position (carbon-3) and a methyl ester at the α-position (carbon-1). A biphenyl group is attached at its 4-position to the ketone's carbonyl carbon.
Chemical Structure:
(Where Ph--Ph represents the biphenyl-4-yl group)
A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is fundamental to its reactivity.
Keto-Enol Tautomerism:
The physicochemical properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | Methyl 3-(biphenyl-4-yl)-3-oxopropanoate |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 70535-61-4 |
| Appearance | Expected to be a white to off-white solid |
Synthesis and Mechanistic Insights
The most common and industrially scalable method for synthesizing β-keto esters like Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is the Claisen condensation.[6][7][8][9] This reaction involves the base-mediated condensation of an ester with an enolizable proton with another ester.
In this specific synthesis, methyl 4-biphenylcarboxylate serves as the non-enolizable electrophilic ester, and methyl acetate provides the enolizable nucleophilic component.
Overall Reaction:
Experimental Protocol: Claisen Condensation
1. Preparation:
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A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., Argon or Nitrogen).
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Sodium methoxide (NaOMe) or sodium hydride (NaH) is suspended in a dry, aprotic solvent like toluene or tetrahydrofuran (THF) in the flask. Causality: An inert atmosphere and dry solvents are critical because the strong base and the intermediate enolate are highly reactive towards water and oxygen. Sodium methoxide is a common choice as the alkoxide base matches the ester, preventing transesterification side reactions.[9]
2. Enolate Formation:
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A solution of methyl acetate in the same dry solvent is added dropwise to the base suspension while stirring. The mixture is typically stirred for 30-60 minutes. Causality: The strong base abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized ester enolate. This enolate is the key nucleophile in the reaction.[7]
3. Condensation:
-
A solution of methyl 4-biphenylcarboxylate in the dry solvent is then added dropwise to the enolate solution.[10] The reaction mixture is heated to reflux for several hours to drive the reaction to completion. Causality: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the methyl 4-biphenylcarboxylate, forming a tetrahedral intermediate.
4. Work-up and Purification:
-
After cooling, the reaction is quenched by carefully adding a dilute aqueous acid (e.g., HCl or H₂SO₄). Causality: The initial product is the sodium salt of the β-keto ester. Acidification is required to protonate the enolate and yield the neutral product. This final deprotonation step is thermodynamically favorable and helps drive the equilibrium towards the product.[6][7]
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate.
Claisen Condensation Mechanism
Caption: The reaction mechanism of the Claisen condensation.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure. The following sections detail the expected spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be complicated by the presence of both keto and enol tautomers.
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Biphenyl Protons (Ar-H): ~7.4-8.1 ppm. A series of complex multiplets corresponding to the 9 aromatic protons. Protons on the phenyl ring attached to the carbonyl group will be shifted further downfield due to the electron-withdrawing effect.
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Enolic Proton (-OH): ~12.0 ppm (for the enol form). A broad singlet, often disappearing upon D₂O exchange.
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Vinyl Proton (=CH-): ~5.5-6.0 ppm (for the enol form). A singlet.
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Methylene Protons (-CH₂-): ~4.0 ppm (for the keto form). A sharp singlet.
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Methyl Protons (-OCH₃): ~3.7 ppm. A singlet, integrating to 3 protons. There may be two distinct signals for the keto and enol forms.
¹³C NMR Spectroscopy
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Ketone Carbonyl (C=O): ~190-195 ppm.
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Ester Carbonyl (C=O): ~167-170 ppm.
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Biphenyl Carbons (Ar-C): ~127-145 ppm. Multiple signals will be observed.
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Methylene Carbon (-CH₂-): ~45-50 ppm (for the keto form).
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Methoxy Carbon (-OCH₃): ~52 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Ketone): ~1715-1725 cm⁻¹.
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C=O Stretch (Ester): ~1740-1750 cm⁻¹. The two distinct carbonyl peaks are a hallmark of β-keto esters.
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C-O Stretch (Ester): ~1200-1300 cm⁻¹.
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C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.
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O-H Stretch (Enol): A very broad band from ~2500-3300 cm⁻¹, which may obscure C-H signals.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI-MS) spectrum should show a molecular ion peak at m/z = 254.
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Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 223) and the carbomethoxy group (-COOCH₃, m/z = 195). The most prominent peak is often the biphenylcarbonyl cation ([Ph-Ph-CO]⁺) at m/z = 181.
Applications in Drug Development: The Edoxaban Intermediate
Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is not just a molecule of academic interest; it is a crucial advanced intermediate in the industrial synthesis of Edoxaban.[2][3][4] Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used clinically as an anticoagulant to prevent strokes and systemic embolism.[4]
The synthesis of Edoxaban is a complex, multi-step process.[4] This β-keto ester provides the core biphenyl-propanoyl scaffold onto which the complex thiazole and piperidine moieties are constructed in subsequent synthetic steps. Its use allows for the efficient and controlled assembly of the final drug molecule. Various patents detail synthetic routes where this intermediate is a key starting point for building the core of the Edoxaban molecule.[1][3][5]
Role in Edoxaban Synthesis
Caption: Simplified pathway showing the role of the keto-ester in Edoxaban synthesis.
Safety and Handling
As with all laboratory chemicals, Methyl 3-(biphenyl-4-yl)-3-oxopropanoate should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion
Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is a structurally important β-keto ester whose value extends from fundamental organic chemistry to large-scale pharmaceutical manufacturing. Its synthesis via the robust Claisen condensation is a well-established process, and its unique keto-enol tautomerism governs its reactivity. The detailed spectroscopic profile provides a clear fingerprint for its structural verification. Most significantly, its role as a key intermediate in the synthesis of the life-saving anticoagulant Edoxaban underscores its importance in modern drug development, making it a molecule of high interest to the scientific community.
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